

Toxicological Profile of 4-Undecylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	Phenol, 4-undecyl-	
Cat. No.:	B1606866	Get Quote

Disclaimer: The toxicological data for 4-undecylphenol is limited. This document leverages a read-across approach, primarily utilizing data from structurally similar long-chain alkylphenols such as 4-dodecylphenol, 4-nonylphenol, and 4-tert-octylphenol, to construct a probable toxicological profile. This methodology is consistent with assessments by regulatory bodies like the Australian Industrial Chemicals Introduction Scheme (AICIS)[1].

Executive Summary

4-Undecylphenol belongs to the alkylphenol chemical family, which is known for its endocrine-disrupting properties and other toxicological effects. Based on data from surrogate chemicals, 4-undecylphenol is expected to be corrosive to skin and eyes, possess moderate acute oral toxicity, and target reproductive organs in repeated-dose exposures. The primary mechanism of concern is its potential to act as a xenoestrogen, interfering with the endocrine system.

Acute Toxicity

Acute toxicity studies on analogous compounds indicate moderate toxicity following oral ingestion.

Data Presentation: Acute Oral Toxicity



Compoun d	Species	Guideline	Route	Endpoint	Value	Referenc e
Dodecylph enol, mixed isomers	Rat (Sprague Dawley)	Similar to OECD TG 401	Oral	LD50	2100 mg/kg bw	[1]
Isododecyl phenol	Rat	Non- guideline	Oral	LD50	2200 mg/kg bw	[1]

Clinical signs observed in acute oral toxicity studies with dodecylphenols included weight loss, weakness, diarrhea, collapse, and mortality. Necropsy revealed hemorrhagic lung lesions, liver discoloration, and gastrointestinal inflammation[1].

Irritation and Corrosivity

Based on read-across data from in vivo studies in rats, chemicals in the dodecylphenol group are predicted to be corrosive to skin and eyes. Effects noted across several studies include severe erythema, edema, and necrosis[1]. Chemicals that are corrosive to the skin are also presumed to cause serious eye damage[1].

Repeated-Dose and Reproductive Toxicity

The reproductive system is a primary target for the systemic toxicity of long-chain alkylphenols following repeated exposure.

Data Presentation: Repeated-Dose and Reproductive Toxicity



Compoun d	Species	Study Type	Endpoint	Value	Key Findings	Referenc e
Dodecylph enol	Rat	2- Generation	NOAEL	5–15 mg/kg bw/day	Reduced ovary weights, decreased corpora lutea, lengthened oestrous cycles; reduced male reproductiv e organ weights and sperm concentrati on.	[1]

Key Effects:

- Female Fertility: Effects include reduced ovary weights, a decrease in corpora lutea, and lengthened oestrous cycles, with an increased incidence of persistent dioestrus[1].
- Male Fertility: Observed effects include reductions in the weights of male reproductive organs and decreased sperm concentration[1].
- General Toxicity: Reductions in food consumption and overall body weight were also noted in repeated-dose studies[1].

Endocrine Disruption

The most well-documented toxicological concern for alkylphenols is their ability to disrupt the endocrine system. They are known xenoestrogens, meaning they can mimic the effects of estrogen in the body.



The mechanism involves binding to estrogen receptors (ERs), which can lead to inappropriate activation of estrogenic signaling pathways. While the affinity of alkylphenols for ERs is significantly lower than that of estradiol, chronic exposure to even low doses can elicit endocrine-disrupting effects[2]. In invertebrates, 4-nonylphenol exposure has been shown to induce the expression of vitellogenin—an egg yolk protein precursor normally silent in males—in the fat body of male pupae, demonstrating a clear endocrine-disrupting effect[3]. Studies in fish have also shown that 4-nonylphenol and 4-tert-octylphenol can alter the expression of cytochrome P450 aromatase genes, which are critical for steroidogenesis[4].

Fig. 1: Estrogenic signaling pathway disruption by 4-alkylphenols.

Genotoxicity

Genotoxicity data for 4-undecylphenol itself is not available. However, studies on related compounds like 4-tert-octylphenol provide insight into the potential for DNA damage.

Data Presentation: In Vivo Genotoxicity of 4-tert-Octylphenol

Species	Assay	Doses	Duration	Findings	Reference
Rat (Wistar)	Comet Assay (in vivo)	125 mg/kg bw, 250 mg/kg bw	4 weeks (oral)	No significant effects at 125 mg/kg. Significant increase in DNA damage (tail length and moment) at 250 mg/kg.	[5]

This result indicates that at higher doses, related alkylphenols can induce DNA damage in vivo[5].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

This method is used to estimate the LD50 while minimizing animal use.



- Animal Model: Typically, female rats are used as they are often more sensitive[6]. Animals
 are fasted prior to dosing.
- Dosing: A single animal is dosed at a level just below the best preliminary estimate of the LD50. The substance is administered orally via gavage.
- Observation: The animal is observed for signs of toxicity and mortality. Observations are made at least once during the first 30 minutes, periodically during the first 24 hours, and then daily for 14 days[7].
- Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. A fixed interval (e.g., 48 hours) is maintained between doses[7].
- Endpoint: Dosing continues until a stopping criterion is met, such as observing 5 reversals in any 6 consecutive animals tested. The LD50 is then calculated from the results using maximum likelihood estimation[7].

Fig. 2: Workflow for an acute oral toxicity study (OECD TG 425).

This assay detects DNA strand breaks in eukaryotic cells.

- Animal Model & Dosing: Adult male Wistar albino rats were used in the cited study. The test substance (4-tert-octylphenol) was administered orally for 4 weeks[5]. A vehicle control group and a positive control group (e.g., methyl methanesulfonate) are required[5].
- Tissue Collection: After the exposure period, animals are euthanized, and target tissues (e.g., liver, peripheral blood leukocytes) are collected.
- Cell Preparation: Single-cell suspensions are prepared from the tissues and embedded in a low-melting-point agarose gel on a microscope slide.
- Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the DNA as nucleoids.
- Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and are then subjected to an electric field. Damaged DNA (containing



fragments and strand breaks) migrates from the nucleus toward the anode, forming a "comet tail."

 Analysis: Slides are neutralized, stained with a fluorescent DNA dye (e.g., ethidium bromide), and examined by fluorescence microscopy. Image analysis software is used to quantify the extent of DNA damage by measuring parameters like tail length and tail moment[5].

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Culture: Human cell lines (e.g., HepG2 liver cells) are cultured in multi-well plates until they reach a desired confluency[8][9].
- Exposure: The cells are treated with a range of concentrations of the test substance (e.g., 4-undecylphenol) and incubated for a defined period (e.g., 24, 48, or 72 hours)[10]. Control wells (vehicle only) are included.
- Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance of the solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. An IC50 (concentration causing 50% inhibition of viability) can be calculated.

Fig. 3: Logical diagram for the read-across approach.

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